molecular formula C12H20O6 B7782896 (3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

(3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Cat. No.: B7782896
M. Wt: 260.28 g/mol
InChI Key: KEJGAYKWRDILTF-DEMCRKGTSA-N
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Description

Alpha-D-Glucofuranose, 1,25,6-bis-O-(1-methylethylidene)-: is a derivative of glucose, specifically a protected form of the sugar. It is often used in organic synthesis due to its stability and reactivity. The compound has the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves the protection of the hydroxyl groups of glucose. One common method includes the reaction of glucose with acetone in the presence of an acid catalyst to form the isopropylidene derivative . The reaction conditions often involve:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Acetone or other suitable organic solvents.

Industrial Production Methods: Industrial production methods are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The protected hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of carbohydrate metabolism and enzyme interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective reactions at other positions. This selective reactivity is crucial in multi-step organic syntheses where specific functional group transformations are required .

Comparison with Similar Compounds

  • 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
  • 1,2:5,6-Di-O-isopropylidene-3-O-methanesulfonyl-alpha-D-glucofuranose
  • 3-O-Acryloyl-1,2:5,6-bis-O-isopropylidene-alpha-D-glucofuranose

Comparison: Alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- is unique due to its specific protection pattern, which allows for selective reactions at the unprotected hydroxyl groups. This makes it particularly useful in synthetic chemistry where precise control over reaction sites is necessary .

Properties

IUPAC Name

(3aR,5S,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6?,7-,8+,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGAYKWRDILTF-DEMCRKGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC(O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889355
Record name .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Diacetoneglucose
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CAS No.

582-52-5
Record name .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-
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Record name .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
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